2-Hydroxyimino-N-p-tolyl-acetamide
Overview
Description
2-Hydroxyimino-N-p-tolyl-acetamide is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacology and Metabolic Pathways
Studies on compounds like paracetamol (acetaminophen) underline the importance of understanding metabolic pathways and genetic differences in metabolism. Such research points to the complexity of metabolic reactions involving hydroxylation and the role of enzyme genotypes in drug efficacy and toxicity (Li-zi Zhao & G. Pickering, 2011) Drug Metabolism Reviews. This context is relevant for "2-Hydroxyimino-N-p-tolyl-acetamide," emphasizing the need to explore its metabolic fate and potential enzyme interactions.
Medicinal Chemistry and Therapeutic Applications
The exploration of phenoxy acetamide derivatives in medicinal chemistry, including their synthesis and pharmacological activities, provides insights into designing novel therapeutic agents (Fares Hezam Al-Ostoot et al., 2021) Journal of the Iranian Chemical Society. Research in this area could guide the development of "this compound" derivatives with optimized safety and efficacy profiles.
Environmental Science and Degradation
The advanced oxidation processes for degrading acetaminophen highlight the environmental fate of pharmaceutical compounds, including their kinetics, mechanisms, and biotoxicity of by-products (Mohammad Qutob et al., 2022) RSC Advances. Such studies are pertinent for assessing the environmental impact of "this compound" and developing strategies for its safe disposal or degradation.
Materials Science and Polymers
Research on polysuccinimide and its derivatives, including their synthesis, properties, and applications in biocompatible and degradable polymers, opens up possibilities for using "this compound" in materials science (E. Jalalvandi & A. Shavandi, 2018) European Polymer Journal. This area of research could explore the compound's potential as a building block for innovative materials with specific biodegradability and water solubility characteristics.
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxyimino-N-p-tolyl-acetamide can be achieved through the reaction of p-toluidine with ethyl oxalyl chloride followed by hydrolysis and condensation with hydroxylamine hydrochloride. The final product can be obtained through recrystallization.", "Starting Materials": [ "p-toluidine", "ethyl oxalyl chloride", "hydroxylamine hydrochloride", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve p-toluidine in dry ether and add ethyl oxalyl chloride dropwise with stirring. Continue stirring for 2 hours at room temperature.", "Step 2: Add ice-cold water to the reaction mixture and extract with ether. Wash the ether layer with water and dry with anhydrous sodium sulfate.", "Step 3: Add hydroxylamine hydrochloride to the ether layer and reflux for 3 hours. Cool the mixture and filter the solid obtained.", "Step 4: Dissolve the solid in dilute sodium hydroxide solution and acidify with hydrochloric acid. Filter the precipitate and wash with water.", "Step 5: Recrystallize the product from ethanol to obtain pure 2-Hydroxyimino-N-p-tolyl-acetamide." ] } | |
CAS No. |
1132-40-7 |
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-7-2-4-8(5-3-7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- |
InChI Key |
AEWRKRLVPROQRN-POHAHGRESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=N\O |
SMILES |
CC1=CC=C(C=C1)NC(=O)C=NO |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=NO |
1132-40-7 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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